molecular formula C12H17NO3 B8065574 (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid

(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B8065574
M. Wt: 223.27 g/mol
InChI Key: RUSUZMYXBIGTLN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid (CAS: 14598-96-0) is a chiral, non-proteinogenic amino acid derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and versatile building block for the construction of peptide mimetics and novel pharmacologically active molecules . Its molecular structure, featuring both hydroxy and amino functional groups, allows for extensive chemical modifications, making it particularly valuable for enhancing the binding affinity and selectivity of drug candidates toward specific biological targets . Primary research applications include its role in the development of therapeutics for cardiovascular diseases, metabolic disorders, and inflammatory conditions . The stereochemistry of the compound is a critical parameter, influencing the three-dimensional structure and biological activity of the resulting molecules. The (2S) configuration ensures optimal spatial orientation for interaction with biological receptors. With a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol , this high-purity compound is supplied with comprehensive analytical data to ensure batch-to-batch consistency for research purposes. This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research applications and is not for diagnostic, therapeutic, or human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,16)10(11(14)15)13-8-9-6-4-3-5-7-9/h3-7,10,13,16H,8H2,1-2H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSUZMYXBIGTLN-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aldol Reaction with Chiral Nickel(II) Complexes

This method utilizes a chiral nickel(II)-glycine Schiff base complex to achieve stereoselective aldol condensation. The process involves:

  • Formation of the Chiral Glycine Complex : Glycine is coordinated to a nickel(II)-(S)-BPB (benzophenone benzoyl) Schiff base, creating a rigid chiral environment .

  • Aldol Condensation : The complex reacts with acetone in the presence of sodium methoxide, forming the β-hydroxy-α-keto intermediate.

  • Reductive Amination : Benzylamine is introduced under hydrogenation conditions (e.g., H₂/Pd-C) to yield the target compound.

Key Data :

ParameterValue
Yield70–75%
Enantiomeric Excess>80% ee
Key ReagentsNi(II)-(S)-BPB, acetone, NaH

This approach is noted for its scalability but requires careful handling of the metal complex .

Chemoenzymatic Cascade Synthesis

A biocatalytic strategy combines enzymatic deamination and aldol addition:

  • Oxidative Deamination : L-α-amino acids (e.g., L-leucine) are deaminated using Cosenzaea myxofaciens L-α-amino acid deaminase (PmaLAAD) to generate 2-oxoacids .

  • Aldol Addition : The 2-oxoacid undergoes stereoselective aldol addition to formaldehyde using (R)- or (S)-selective carboligases (e.g., MBP-YfaU or KPHMT variants).

  • Oxidative Decarboxylation : Hydrogen peroxide-mediated decarboxylation converts the aldol adduct into the β-hydroxy-α-amino acid.

Optimized Conditions :

  • Formaldehyde excess (15:1 molar ratio) shifts equilibrium toward aldol product .

  • Yield : 36–98% (aldol step), 22–79% (final product after decarboxylation).

  • Stereocontrol : 91–98% ee for both enantiomers via enzyme selection.

Resolution of Diastereomeric Salts

This classical method relies on chiral resolution:

  • Racemic Synthesis : 3-Methyl-2-oxobutanoic acid is condensed with benzylamine, followed by borohydride reduction to yield racemic 2-(benzylamino)-3-hydroxy-3-methylbutanoic acid.

  • Diastereomer Formation : The racemate is treated with a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine) to form diastereomeric salts.

  • Crystallization : Selective crystallization separates the (2S) isomer, which is then acid-liberated .

Performance Metrics :

ParameterValue
Overall Yield55–60%
Purity>99.8% (chemical), >99.9% (chiral)
LimitationsLow throughput due to multiple crystallizations

Strecker Synthesis with Subsequent Hydroxylation

A hybrid approach combines Strecker synthesis and hydroxylation:

  • Strecker Reaction : Benzylamine, acetone, and potassium cyanide react in aqueous HCl to form α-aminonitrile.

  • Hydrolysis : The nitrile is hydrolyzed to 2-(benzylamino)-3-methylbutanoic acid using 6M HCl.

  • Stereoselective Hydroxylation : Microbial hydroxylation (e.g., Streptomyces spp.) introduces the 3-hydroxy group with (S)-configuration .

Critical Parameters :

  • Hydroxylation efficiency depends on microbial strain and aeration.

  • Yield : 40–50% after hydroxylation.

Comparative Analysis of Methods

MethodYieldee (%)ScalabilityCost Efficiency
Asymmetric Aldol70–75%>80ModerateHigh
Chemoenzymatic22–79%91–98HighModerate
Diastereomer Resolution55–60%>99.9LowLow
Strecker-Hydroxylation40–50%70–80ModerateLow

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups in place of the hydroxyl or phenylmethyl groups .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research indicates that derivatives of (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid exhibit significant anticonvulsant properties. A study demonstrated that structural modifications to this compound can enhance its efficacy in seizure models, particularly the maximal electroshock seizure (MES) model. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C(2) position influence anticonvulsant activity, suggesting a potential pathway for developing new anticonvulsant medications .

Neuroprotective Effects
This compound has shown promise in neuroprotection against oxidative stress. In vitro studies have indicated that it can inhibit neuronal apoptosis induced by oxidative agents, making it a candidate for further exploration in neurodegenerative disease therapies .

Biochemical Applications

Inhibition of Aminopeptidases
this compound has been identified as an inhibitor of aminopeptidases, specifically aminopeptidase B and leucine aminopeptidase. These enzymes play critical roles in protein metabolism and regulation of peptide hormones, suggesting that this compound could be utilized in studies related to metabolic disorders and cancer .

Synthetic Biology

Synthesis of β-Hydroxy α-Amino Acids
The compound is integral in the enzymatic synthesis of optically pure β-hydroxy α-amino acids. A multi-enzymatic system involving N-succinyl L-amino acid β-hydroxylase has been developed to produce various β-hydroxy α-amino acids with high optical purity. This method showcases the compound's utility in synthesizing complex amino acids for pharmaceutical applications .

Case Study 1: Anticonvulsant Development

A series of analogs derived from this compound were synthesized and tested for anticonvulsant activity. The study highlighted the importance of the benzyl group in enhancing activity, with some compounds achieving ED50 values below 30 mg/kg, indicating strong potential for therapeutic use .

Case Study 2: Enzymatic Synthesis

In a novel approach, researchers used a combination of SadA and LasA enzymes to convert N-succinyl-L-leucine into this compound with an impressive conversion rate of 93% and over 99% diastereomeric excess. This method not only demonstrates the efficiency of enzymatic synthesis but also emphasizes the compound's role as an intermediate in producing other valuable amino acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) (2S,3R)-2-((1-(4-Aminophenyl)ethylidene)amino)-3-hydroxybutanoic Acid
  • Structure: Differs by an ethylidene amino group linked to a 4-aminophenyl ring instead of benzylamino.
  • Application : Acts as a corrosion inhibitor in acidic media (0.5 N HCl), with efficacy increasing at higher concentrations (10–50 ppm) .
  • Key Difference : The absence of a methyl group at C3 and the presence of a conjugated imine group alter its reactivity and industrial utility compared to the target compound .
(b) (2S)-2-(Benzoylamino)-3-methylbutanoic Acid
  • Structure: Replaces the benzylamino group with a benzoylamino moiety.
  • Synthesis : Derived from L-valine methyl ester and benzaldehyde via iodine-catalyzed reductive amination .
(c) 3-Hydroxy-3-methylbutanoic Acid
  • Structure: Lacks the benzylamino group at C2 and is a simpler β-hydroxy acid.
  • Natural Occurrence : Identified in camel urine as a metabolic intermediate .
  • Key Difference: The absence of the amino group limits its utility in peptide synthesis but highlights its role in biological systems .

Stereoisomers and Backbone Modifications

(a) (2R,3S)-3-Hydroxy-2-methylbutanoic Acid
  • Structure : Stereoisomer with opposite configuration at C2.
  • Synthesis: Prepared via oxazolidinone-mediated asymmetric synthesis .
  • Application : Used in chiral resolution studies and as a building block for bioactive molecules .
  • Key Difference : Altered stereochemistry impacts biological activity and enzyme interactions .
(b) (S)-3-Hydroxyisobutyric Acid (C₄H₈O₃)
  • Structure: Shorter backbone (propanoic acid) with a hydroxyl group at C3.
  • Role : Intermediate in valine catabolism, implicated in metabolic disorders .
  • Key Difference: The lack of a benzylamino group and shorter chain reduce its pharmaceutical relevance compared to the target compound .

Ester and Protected Derivatives

(a) Methyl (2S)-2-(Substituted-benzylamino)-3-methylbutanoate
  • Structure : Methyl ester derivative of the target compound.
  • Synthesis : Formed via esterification of L-valine methyl ester and benzaldehyde derivatives .
  • Application : Precursor for further functionalization, such as acyloxy derivatives .
  • Key Difference : The ester group enhances volatility but reduces stability in aqueous environments .
(b) (2S)-3-(Benzylamino)-2-[(tert-butoxycarbonyl)amino]propanoic Acid
  • Structure: Propanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group.
  • Application : Used in peptide synthesis for controlled deprotection .
  • Key Difference : The Boc group introduces orthogonal protection strategies, unlike the free hydroxyl in the target compound .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Functional Groups Primary Application Reference
(2S)-2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid C₁₂H₁₇NO₃ 14598-96-0 Benzylamino, hydroxy, methyl Pharmaceutical intermediates
(2S,3R)-2-((1-(4-Aminophenyl)ethylidene)amino)-3-hydroxybutanoic acid C₁₁H₁₄N₂O₃ Not provided Ethylidene amino, hydroxy Corrosion inhibitor
(2S)-2-(Benzoylamino)-3-methylbutanoic acid C₁₃H₁₇NO₃ Not provided Benzoylamino, methyl Antimicrobial intermediates
3-Hydroxy-3-methylbutanoic acid C₅H₁₀O₃ Not provided Hydroxy, methyl Metabolic intermediate
(2R,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ Not provided Hydroxy, methyl (stereoisomer) Chiral synthesis

Biological Activity

(2S)-2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid, also known as 2-(benzylamino)-3-hydroxy-3-methylbutanoic acid, is a compound of interest due to its potential biological activities. This amino acid derivative exhibits various pharmacological properties, making it a candidate for therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Chemical Formula : C12_{12}H17_{17}NO3_3
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 14598-96-0

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The compound's hydroxyl and amino groups enable it to participate in hydrogen bonding and ionic interactions, enhancing its bioactivity.

Key Mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress and related damage. Antioxidants are crucial in mitigating age-related diseases and cellular degeneration .
  • Anti-inflammatory Effects : Research indicates that derivatives similar to this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues .
  • Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of neuroinflammation .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on existing literature:

Biological ActivityDescriptionReferences
Antioxidant Protects against oxidative stress; potential use in age-related diseases
Anti-inflammatory Modulates inflammatory responses; may alleviate chronic inflammation
Neuroprotective May protect neurons from damage; potential applications in neurodegeneration
Antimicrobial Exhibits selective antibacterial properties against Gram-positive bacteria
Cytotoxicity against Cancer Cells Shows selective toxicity towards certain cancer cell lines

Case Studies

  • Neuroprotection in Animal Models : A study investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was found to reduce amyloid-beta accumulation and improve cognitive function in treated animals .
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a natural antimicrobial agent .
  • Cytotoxicity Assays : Research involving various cancer cell lines indicated that this compound selectively induced apoptosis in malignant cells while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid, and how can enantiomeric purity be optimized?

  • The compound can be synthesized via multi-step procedures involving esterification, hydrazide formation, and cyclization, as demonstrated in derivatives of similar β-amino acid scaffolds . To improve enantiomeric purity, chiral auxiliaries (e.g., benzyl-protected amines) or enzymatic resolution methods are recommended. Chiral HPLC or polarimetry should validate purity, with NMR (e.g., 1^1H and 13^13C) confirming structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve stereochemistry (e.g., δ 1.21–1.27 ppm for methyl groups, δ 3.9–3.96 ppm for hydroxyl-bearing carbons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : For absolute stereochemical assignment if single crystals are obtainable .

Q. How can researchers quantify this compound in complex mixtures like biological matrices?

  • A validated GC or LC-MS method is recommended. For example, basic pH extraction can isolate the acid from esters, followed by derivatization (e.g., methyl ester formation) and separation using chiral columns. Quantification via internal standards (e.g., deuterated analogs) minimizes matrix interference .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in stereochemical assignments for derivatives of this compound?

  • Discrepancies in NMR data (e.g., splitting patterns or coupling constants) may arise from solvent effects or impurities. Use variable-temperature NMR to assess dynamic rotational isomerism. Cross-validate with computational methods (DFT calculations for optimized geometries and NMR chemical shift predictions) .

Q. How does the stereochemistry of this compound influence its biological activity?

  • The (2S,3S) configuration is critical for interactions with chiral biological targets (e.g., enzymes or receptors). Comparative studies using enantiomeric pairs can reveal stereospecific activity. For example, replacing the benzyl group with bulkier aryl substituents may enhance binding affinity, as seen in related thiazolidinone derivatives .

Q. What strategies are effective in designing analogs to study structure-activity relationships (SAR) for this compound?

  • Modular synthesis : Replace the benzylamino group with other aromatic or aliphatic amines to probe electronic and steric effects.
  • Bioisosteric substitution : Substitute the hydroxyl group with fluorine or methoxy to alter metabolic stability.
  • In silico docking : Use molecular dynamics simulations to predict binding modes with target proteins (e.g., enzymes involved in amino acid metabolism) .

Q. How can researchers address low yields in the final cyclization step during synthesis?

  • Optimize reaction conditions:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 50–80°C) prevents side reactions like racemization .

Methodological Considerations

  • Data reproducibility : Always cross-reference NMR data with literature values for analogous compounds (e.g., δ 2.46–2.56 ppm for methine protons in hydroxybutanoic acid derivatives) .
  • Stereochemical stability : Monitor racemization during synthesis via periodic chiral HPLC analysis, especially under acidic/basic conditions .
  • Biological assays : Use enantiomerically pure samples to avoid confounding results in enzyme inhibition or receptor-binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.